molecular formula C7H6ClF2NO2 B14853853 4-Chloro-3-difluoromethoxy-2-hydroxymethylpyridine

4-Chloro-3-difluoromethoxy-2-hydroxymethylpyridine

Cat. No.: B14853853
M. Wt: 209.58 g/mol
InChI Key: WMHKGCFNHQMSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-difluoromethoxy-2-hydroxymethylpyridine is a chemical compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro, difluoromethoxy, and hydroxymethyl groups

Preparation Methods

One common method involves the use of Selectfluor® for the fluorination step . Industrial production methods often employ advanced techniques to ensure high yield and purity, such as the use of specific catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-Chloro-3-difluoromethoxy-2-hydroxymethylpyridine undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-3-difluoromethoxy-2-hydroxymethylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-difluoromethoxy-2-hydroxymethylpyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

When compared to similar compounds, 4-Chloro-3-difluoromethoxy-2-hydroxymethylpyridine stands out due to its unique combination of substituents on the pyridine ring. Similar compounds include:

These compounds share some structural similarities but differ in their specific substituents and resulting properties.

Properties

Molecular Formula

C7H6ClF2NO2

Molecular Weight

209.58 g/mol

IUPAC Name

[4-chloro-3-(difluoromethoxy)pyridin-2-yl]methanol

InChI

InChI=1S/C7H6ClF2NO2/c8-4-1-2-11-5(3-12)6(4)13-7(9)10/h1-2,7,12H,3H2

InChI Key

WMHKGCFNHQMSTK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)OC(F)F)CO

Origin of Product

United States

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